2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide
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Overview
Description
2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine precursors, which are then fused together under specific conditions. Common reagents used in the synthesis include thiophene derivatives, acylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyridazines and related heterocyclic compounds, such as:
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- Dimethyl 2-oxopropylphosphonate
- 4-Methyl-2-oxo-pentanoic acid, calcium salt
Uniqueness
2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-10(2)22(11(3)4)14(23)9-21-18(24)16-17(26-12(5)19-16)15(20-21)13-7-6-8-25-13/h6-8,10-11H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCDKFNTWZYJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C(C)C)C(C)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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